N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

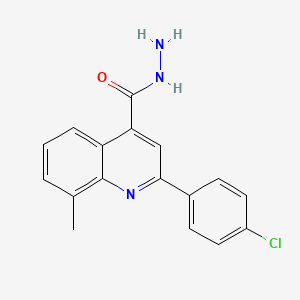

The compound "N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-(trifluoromethyl)benzamide" is a chemical entity that appears to be related to quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various quinoline derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of key quinoline scaffolds followed by functionalization at various positions to introduce different substituents. For instance, the synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides involves a molecular hybridization approach and the reaction of benzohydrazide derivatives with 9-phenylfuro[3,4-b]quinoline-1,3-diones in the presence of an Et3N catalyst, which is noted for its simplicity and high yield . Similarly, the synthesis of certain 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-dione derivatives is achieved through a reaction sequence that is evaluated for cytotoxicity, indicating the importance of the N-substituted benzyl derivatives for biological activity .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with biological targets. The paper on nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives provides insights into the structural characterization of these compounds, which are synthesized and characterized by various spectroscopic techniques . The molecular structures of representative compounds are determined by single-crystal X-ray diffraction, highlighting the importance of the quinoline moiety and its substituents in the overall molecular architecture .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, which are essential for their functionalization and application. The synthesis of tetrahydroisoxazolo[4,3-c]quinolin-4(5H)-ones, for example, involves a sequential dipole formation and dipolar cycloaddition sequence, reflecting the nature of the reacting olefin and the extent of substitution on the acrylate moiety . These reactions are critical for the generation of diverse quinoline-based structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their polymorphism, solubility, and melting points, can significantly affect their application and performance. The study of polymorphs and salts of 4-nitro-N-(quinolin-8-yl)benzamide reveals different packing patterns and hydrogen bonding interactions in the crystal lattice, which can influence the compound's melting points and crystalline properties . Such properties are essential for the development of pharmaceutical formulations and the understanding of the compound's behavior under different conditions.

Wissenschaftliche Forschungsanwendungen

Aryl Radical Cyclization

Aryl radicals derived from N-protected 6-[2-(2-halophenyl)ethyl]-1,2,3,4-tetrahydropyridines undergo intramolecular cyclization, indicating the compound's utility in synthesizing complex organic structures such as N-protected octahydrobenzo[f]quinoline. This process allows for selective synthesis of isomers, which is crucial for developing pharmaceuticals with desired activity profiles (Ripa & Hallberg, 1998).

Remote Sulfonylation

The compound has been used in remote sulfonylation reactions, a process that forms environmentally benign byproducts and utilizes stable sodium sulfinates as sulfide sources. This indicates its potential in creating less odorous and more environmentally friendly derivatives for further applications (Xia et al., 2016).

Polymorph and Salt Formation

Studies on polymorphs and salts of related quinoline derivatives reveal differences in packing patterns and hydrogen bonding interactions. These findings are crucial for understanding the physical properties and stability of drug formulations (Khakhlary & Baruah, 2014).

Catalytic Applications

Copper-catalyzed and chitosan-based heterogeneous catalysis using derivatives of quinoline for remote trifluoromethylation indicates the potential of these compounds in synthetic organic chemistry, especially in creating compounds with specific functional groups (Shen et al., 2016).

Synthesis and Characterization of Derivatives

The synthesis and characterization of nickel complexes bearing quinoline derivatives demonstrate their application in ethylene oligomerization, showing promise for industrial applications in polymer production (Wang, Shen, & Sun, 2009).

Eigenschaften

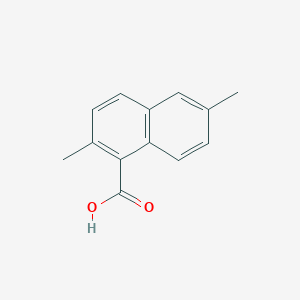

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-2-24-16-8-7-15(11-12(16)6-9-17(24)25)23-18(26)13-4-3-5-14(10-13)19(20,21)22/h3-5,7-8,10-11H,2,6,9H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUHGOPEDZSUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)

![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)

![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)

![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)

![1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2503046.png)